Benidipine hydrochloride Benidipine hydrochloride Benidipine is an orally bioavailable blocker of L-, T-, and N-type calcium channels. In guinea pig ventricular cells benidipine has an IC50 of 2.7 nM for calcium currents, determined using whole cell voltage clamp electrophysiology. It prevents oxidative stress dose-dependently in vitro, decreases blood pressure in spontaneously hypertensive rats (at 3 and 10 mg/kg), and is neuroprotective for neural stem cells after oxidative stress-induced injury. Benidipine is also a competitive antagonist at mineralocorticoid receptors.
rac-Benidipine HCl is a dihydropyridine calcium channel blocker for the treatment of high blood pressure (hypertension).
Brand Name: Vulcanchem
CAS No.: 91599-74-5
VCID: VC21341559
InChI: InChI=1S/C28H31N3O6.ClH/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20;/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3;1H/t23-,26-;/m1./s1
SMILES: CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Molecular Formula: C28H32ClN3O6
Molecular Weight: 542.0 g/mol

Benidipine hydrochloride

CAS No.: 91599-74-5

Cat. No.: VC21341559

Molecular Formula: C28H32ClN3O6

Molecular Weight: 542.0 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Benidipine hydrochloride - 91599-74-5

CAS No. 91599-74-5
Molecular Formula C28H32ClN3O6
Molecular Weight 542.0 g/mol
IUPAC Name 5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Standard InChI InChI=1S/C28H31N3O6.ClH/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20;/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3;1H/t23-,26-;/m1./s1
Standard InChI Key KILKDKRQBYMKQX-MIPPOABVSA-N
Isomeric SMILES CC1=C([C@H](C(=C(N1)C)C(=O)O[C@@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
SMILES CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Canonical SMILES CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Appearance Yellow Solid
Melting Point 199-201°C

Chemical Properties and Structure

Benidipine hydrochloride (CAS No. 91599-74-5) is chemically designated as (3R)-1-Benzyl-3-piperidinyl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate hydrochloride (1:1) . The molecular formula of this compound is C28H31N3O6.HCl with a molecular weight of 542.02 g/mol . Physically, benidipine hydrochloride appears as a yellow crystalline powder with a melting point ranging from 199-201°C .

Physical and Chemical Characteristics

The physical and chemical properties of benidipine hydrochloride are summarized in Table 1, providing essential information for its handling, storage, and formulation.

Table 1: Physical and Chemical Properties of Benidipine Hydrochloride

PropertyCharacteristic
Physical appearanceYellow crystalline powder
Melting point199-201°C
Molecular formulaC28H31N3O6.HCl
Molecular weight542.02 g/mol
SolubilityDMSO: ≥20 mg/mL
pKa7.34 (at 25°C)
Storage conditionsInert atmosphere, store in freezer under -20°C
CAS number91599-74-5

The chemical structure of benidipine incorporates the characteristic dihydropyridine core, which is responsible for its calcium channel blocking activity, but with specific modifications that enhance its pharmacodynamic profile and receptor affinity . For optimal stability, benidipine hydrochloride should be stored under inert atmosphere conditions at temperatures below -20°C to prevent degradation .

Pharmacological Mechanisms

Calcium Channel Blockade

The primary pharmacological mechanism of benidipine hydrochloride involves the blockade of voltage-dependent calcium channels, which prevents calcium influx into vascular smooth muscle cells and cardiac myocytes . Unlike most other dihydropyridine calcium channel blockers that predominantly target L-type calcium channels, benidipine exhibits a unique "triple calcium channel blocking action," inhibiting L-type, N-type, and T-type calcium channels . This comprehensive calcium channel blockade contributes to its potent vasodilatory effects and extended duration of action .

In guinea pig ventricular cells, benidipine demonstrates remarkable potency with an IC50 value of 2.7 nM for calcium currents, as determined using whole-cell voltage clamp electrophysiology . This high potency translates to effective blood pressure reduction at relatively low doses compared to other calcium channel blockers. Experimental studies in animals have shown that benidipine induces hypotension with a potency approximately 6 times greater than nifedipine and 12 times greater than nicardipine .

Additional Pharmacological Effects

Beyond its calcium channel blocking activity, benidipine exhibits several additional pharmacological effects that contribute to its therapeutic profile:

  • Anti-oxidative properties: Benidipine prevents oxidative stress in a dose-dependent manner, which may contribute to its cardioprotective and renoprotective effects .

  • Enhanced nitric oxide production: The drug has been shown to increase nitric oxide synthesis, improving endothelial function and providing additional cardiovascular benefits beyond blood pressure reduction .

  • Mineralocorticoid receptor antagonism: Benidipine acts as a competitive antagonist at mineralocorticoid receptors, which may contribute to its beneficial effects in hypertension and heart failure .

  • Anti-inflammatory actions: Research has demonstrated that benidipine reduces the production of pro-inflammatory cytokines (IL-12p40, TNF-α, GM-CSF, and IL-6) in LPS-stimulated macrophages, suggesting potential benefits in conditions where inflammation contributes to pathology .

Clinical Applications and Therapeutic Uses

Hypertension Management

Benidipine hydrochloride has been established as an effective antihypertensive agent suitable for once-daily administration. Clinical studies have demonstrated that a standard dose of 4 mg administered once daily in the morning significantly reduces 24-hour blood pressure in patients with essential hypertension . The compound exhibits a gradual onset of action, which helps prevent the rapid blood pressure drops that can sometimes occur with other calcium channel blockers .

A clinical study involving elderly hypertensive patients (mean age: 65±4 years) demonstrated that benidipine administration significantly decreased daytime blood pressure from 148.2±11.5/90.8±8.8 mmHg to 133.8±9.2/82.5±10.8 mmHg after 12 weeks of treatment . The nighttime blood pressure reduction was more modest, avoiding excessive nocturnal hypotension, which is particularly beneficial in elderly patients who may be at higher risk for adverse events related to profound blood pressure lowering during sleep .

Angina Pectoris

Benidipine has shown considerable efficacy in the management of angina pectoris, particularly vasospastic angina . Its ability to block multiple calcium channel subtypes provides comprehensive protection against coronary vasospasm. Clinical evidence suggests that benidipine exerts better prognostic effects than other calcium channel blockers in patients with vasospastic angina, potentially due to its additional cardioprotective mechanisms beyond vasodilation .

Renoprotection

Benidipine demonstrates significant renoprotective effects that have been documented in both basic research and clinical studies . The drug's ability to dilate both afferent and efferent arterioles in the kidney, unlike many other calcium channel blockers that primarily affect afferent arterioles, helps preserve glomerular filtration rate while reducing intraglomerular pressure . This balanced effect on renal hemodynamics makes benidipine particularly valuable in the management of hypertension in patients with concurrent renal impairment or diabetic nephropathy.

Pharmacokinetic Properties

Benidipine hydrochloride exhibits favorable pharmacokinetic properties that support its once-daily dosing regimen. After oral administration, it undergoes first-pass metabolism in the liver, yet maintains sufficient bioavailability to exert its therapeutic effects . The drug's slow onset and long duration of action distinguish it from many other calcium channel blockers and contribute to its sustained antihypertensive effect throughout a 24-hour period .

The extended duration of action is particularly beneficial for maintaining blood pressure control during the early morning hours when the risk of cardiovascular events typically increases. This pharmacokinetic profile allows for convenient once-daily dosing, which can improve patient adherence to treatment regimens.

Anti-inflammatory and Protective Effects

Pro-inflammatory CytokineEffect of Benidipine Hydrochloride
IL-12p40Reduced production
TNF-αReduced production
GM-CSFReduced production
IL-6Reduced production

These findings suggest that benidipine may offer additional benefits beyond blood pressure control in hypertensive patients with inflammatory comorbidities . The anti-inflammatory effects may contribute to the drug's organ-protective properties, particularly in the cardiovascular and renal systems where inflammation plays a key role in disease progression.

Vascular and Endothelial Protection

Benidipine exhibits protective effects on vascular endothelial cells, which may contribute to its long-term benefits in cardiovascular disease management . Its ability to enhance nitric oxide production improves endothelial function and vascular compliance, potentially slowing the progression of atherosclerosis and preventing vascular complications .

Additionally, benidipine's antioxidative properties help protect against oxidative stress-induced damage to vascular tissues and other organs . The drug has demonstrated neuroprotective effects for neural stem cells following oxidative stress-induced injury, suggesting potential applications beyond cardiovascular disease .

Clinical Studies and Efficacy

Effects on 24-hour Blood Pressure Control

A clinical study investigating the effects of benidipine on 24-hour blood pressure control provided valuable insights into its antihypertensive efficacy . In this study, ten elderly patients with essential hypertension received 4 mg of benidipine once daily in the morning for 12 weeks, with ambulatory blood pressure monitoring conducted at the end of both the control and treatment periods .

The results demonstrated that benidipine significantly decreased 24-hour blood pressure without causing reflex tachycardia . The reduction in daytime blood pressure was more pronounced than the nighttime decrease, preserving the natural diurnal blood pressure pattern . Single cosinor analysis showed that benidipine administration significantly decreased MESOR (Midline Estimating Statistic Of Rhythm) of both systolic and diastolic blood pressure without increasing amplitude, further confirming its ability to maintain the normal circadian rhythm of blood pressure .

Effects on Stress-Induced Blood Pressure Response

A particularly notable finding from clinical research is benidipine's ability to attenuate blood pressure response to mental stress . In the study of elderly hypertensive patients, both systolic and diastolic blood pressure during a mental arithmetic test were significantly decreased after treatment with benidipine . Moreover, the increase in systolic blood pressure induced by mental arithmetic was significantly attenuated, suggesting that benidipine may provide additional cardiovascular protection during periods of psychological stress .

This effect on stress-induced blood pressure elevation is clinically relevant, as psychological stress is a known trigger for cardiovascular events in susceptible individuals. By blunting exaggerated blood pressure responses to stress, benidipine may offer additional protection against stress-related cardiovascular complications.

Comparative Advantages Over Other Calcium Channel Blockers

Benidipine hydrochloride possesses several distinct advantages over other calcium channel blockers that contribute to its unique therapeutic profile:

  • Triple calcium channel blockade: Unlike most dihydropyridine calcium channel blockers that primarily target L-type calcium channels, benidipine blocks L-, N-, and T-type calcium channels, providing more comprehensive cardiovascular protection .

  • High potency: Experimental studies have shown that benidipine induces hypotension with potency approximately 6 times greater than nifedipine and 12 times greater than nicardipine .

  • Long duration of action: Benidipine provides sustained blood pressure control over 24 hours with once-daily dosing, which improves patient adherence and ensures protection during the vulnerable early morning period .

  • Balanced renal hemodynamic effects: Unlike many calcium channel blockers that predominantly dilate afferent arterioles, benidipine dilates both afferent and efferent arterioles, which helps preserve glomerular filtration rate while reducing intraglomerular pressure .

  • Additional pleiotropic effects: Benidipine's anti-inflammatory, antioxidative, and nitric oxide-enhancing properties provide benefits beyond blood pressure reduction .

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